molecular formula C22H34N4O10 B1210187 Sobuzoxane CAS No. 98631-95-9

Sobuzoxane

Cat. No.: B1210187
CAS No.: 98631-95-9
M. Wt: 514.5 g/mol
InChI Key: OCOKWVBYZHBHLU-UHFFFAOYSA-N
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Description

Sobuzoxane, also known as MST-16, is a dioxopiperazine compound that has garnered attention for its potential as an anticancer agent. It functions primarily as a topoisomerase II inhibitor, which is crucial for DNA replication and transcription. This compound has been studied for its ability to chelate metal cations and reduce the generation of free radicals due to metal-anthracycline complexes .

Mechanism of Action

Target of Action

Sobuzoxane primarily targets DNA topoisomerase II (Topo II) . Topo II is a nuclear enzyme that specializes in relaxing the torsional constraints of intertwined DNA strands, thus altering DNA topology . It participates in many essential cellular functions such as DNA replication, recombination, condensation, segregation of replicated chromosomes, transcription, and gene expression .

Mode of Action

this compound is an inhibitor of Topo II . It induces apoptosis through alteration of DNA helicity without inducing cleavable complex formation between DNA and the Topo II enzyme . This is in contrast to other Topo II inhibitors such as acridine, anthracycline, and epipodophyllotoxin .

Biochemical Pathways

this compound affects the catalytic cycle of Topo II at a point upstream to cleavable DNA-enzyme complex formation . This action of this compound is similar to that of a newer generation of Topo II inhibitors, such as merbarone, aclarubicin, and fostriecin .

Pharmacokinetics

this compound is an orally active anticancer agent . It is quickly decomposed in biological environments . This compound is metabolized in cardiac cells, where it is converted into ICRF-154 and EDTA-diamide .

Result of Action

this compound causes irreversible inhibition of cell division . It has been shown to be effective against rapidly dividing cancer cells . It has also been evaluated as a chemotherapeutic agent in combination therapy .

Action Environment

this compound has the potential to chelate metal cations and to reverse the metal-anthracycline complexes that facilitate the free radical generation, which is responsible for anthracycline-induced cardiomyopathy . The absence of stabilized cleavable complex formation and the lack of increase in free radicals are responsible for the higher selectivity and cardiac protective effects associated with this compound .

Properties

IUPAC Name

[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOKWVBYZHBHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045203
Record name Sobuzoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98631-95-9
Record name Sobuzoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98631-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobuzoxane [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sobuzoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOBUZOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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